4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde
Description
Properties
CAS No. |
1260885-41-3 |
|---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
4-bromo-2-pyrrol-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H8BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h1-8H |
InChI Key |
PWRHFIRKNQPSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
Computational Chemistry Investigations of 4 Bromo 2 1h Pyrrol 1 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govtci-thaijo.org Calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a high degree of accuracy for geometry, energy, and spectroscopic parameters. nih.govmdpi.com
The first step in computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. conicet.gov.ar For 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between the pyrrole (B145914) ring, the benzaldehyde (B42025) moiety, and the bromine substituent.
The analysis would reveal the planarity and relative orientation of the two aromatic rings. Due to potential steric hindrance between the pyrrole and aldehyde groups, a slight twist between the planes of the phenyl and pyrrole rings might be expected to achieve the most stable conformation. The optimized geometrical parameters for a similar structure, 4-(Dimethylamino) Benzaldehyde, calculated at the B3LYP/6-31G(d,p) level, provide a reference for the types of values that would be obtained. conicet.gov.ar
Table 1: Illustrative Optimized Geometrical Parameters for a Benzaldehyde Derivative Data based on calculations for 4-(Dimethylamino) Benzaldehyde. conicet.gov.ar
| Parameter | Calculated Value |
|---|---|
| C-N Bond Length (Å) | 1.371 |
| C=O Bond Length (Å) | 1.229 |
| C-C (ring) Bond Length (Å) | 1.395 - 1.411 |
| C-C-O Bond Angle (°) | 124.0 |
| C-N-C Bond Angle (°) | 121.7 |
DFT calculations are highly effective for predicting spectroscopic data, which can then be used to interpret and verify experimental results.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. nih.gov For 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, key predicted frequencies would include the C=O stretching of the aldehyde group (typically in the 1680–1750 cm⁻¹ region), C-H stretching of the aromatic rings, C-N stretching, and the C-Br stretching mode. mdpi.com These theoretical spectra serve as an invaluable tool for the assignment of experimental vibrational bands. conicet.gov.ar
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. nrel.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. liverpool.ac.uk For the target molecule, calculations would predict the chemical shifts for the aldehydic proton, the distinct protons on the pyrrole and phenyl rings, and the corresponding carbon atoms. These predictions are crucial for structural elucidation, especially in complex molecules where experimental signal assignment can be ambiguous. nrel.govmdpi.com
Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for an Aromatic Aldehyde This table demonstrates the type of data generated from DFT calculations for predicting chemical shifts.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehydic H | ~9.8 - 10.1 |
| Aromatic H (ortho to CHO) | ~7.8 - 8.0 |
| Aromatic H (meta to CHO) | ~7.5 - 7.7 |
| Pyrrole H (alpha to N) | ~6.8 - 7.2 |
| Pyrrole H (beta to N) | ~6.2 - 6.5 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com
The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.comresearchgate.net For 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the phenyl ring, indicating these are the likely sites of electrophilic attack. The LUMO is anticipated to be concentrated on the electron-withdrawing benzaldehyde group, particularly the carbonyl carbon, making it the probable site for nucleophilic attack. conicet.gov.ar Visualizing these orbitals helps in understanding the molecule's charge distribution and reactive sites. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. conicet.gov.arirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.armdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. irjweb.com The calculated HOMO-LUMO gap for 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde would thus provide a quantitative measure of its stability. researchgate.net
Table 3: Illustrative Frontier Orbital Energies and Related Parameters Data based on DFT calculations for similar aromatic compounds. conicet.gov.arirjweb.commdpi.com
| Parameter | Illustrative Value (eV) |
|---|---|
| EHOMO | -6.35 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.50 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, charge delocalization, and hyperconjugation by examining the interactions between filled (donor) and vacant (acceptor) orbitals. nih.govjuniperpublishers.com It transforms the complex molecular orbitals into localized Lewis-like structures (bonds and lone pairs), making the electronic interactions easier to interpret. juniperpublishers.com
Table 4: Illustrative NBO Analysis of Key Intramolecular Interactions This table shows examples of donor-acceptor interactions and their stabilization energies. conicet.gov.arrsc.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (Cring-Cring) | ~40-50 |
| LP (O) | π* (Cring-Cring) | ~25-35 |
| π (Cring-Cring) | π* (C=O) | ~15-20 |
Elucidation of Donor-Acceptor Interactions and Electron Delocalization
The structure of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde features an electron-donating pyrrole ring attached to an electron-withdrawing benzaldehyde moiety, which also bears a bromo substituent. This arrangement facilitates significant intramolecular charge transfer (ICT). Natural Bond Orbital (NBO) analysis is a powerful tool to quantify these donor-acceptor interactions. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.
The primary donor-acceptor interactions in this molecule arise from the delocalization of π-electrons from the pyrrole ring and lone pairs of the bromine atom into the π-antibonding orbitals of the benzaldehyde ring and the carbonyl group. These interactions, denoted as π(donor) → π*(acceptor), are associated with stabilization energies, E(2), which quantify the strength of the delocalization. The electron delocalization is crucial for the molecule's electronic properties and stability. nih.gov A higher E(2) value indicates a more intense interaction between the electron donors and acceptors.
Illustrative NBO Analysis Data for Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| π (Pyrrole Ring) | π* (Benzene Ring) | > 20 | π-conjugation |
| π (Benzene Ring) | π* (Carbonyl C=O) | > 15 | π-conjugation |
| LP (O) | π* (Benzene Ring) | ~ 5 | Lone Pair Delocalization |
| LP (Br) | π* (Benzene Ring) | ~ 2-4 | Lone Pair Delocalization |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different electrostatic potential values.
Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, the most negative potential is concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs. nih.govresearchgate.net This makes the carbonyl oxygen a prime site for protonation and interaction with electrophiles.
Positive Regions (Blue): These areas indicate electron deficiency and are targets for nucleophilic attack. The hydrogen atom of the aldehyde group and the regions around the hydrogen atoms of the pyrrole ring are expected to show the most positive potential, indicating their susceptibility to nucleophiles. researchgate.net
Neutral Regions (Green): These areas represent regions of near-zero potential.
The MEP map provides a clear and intuitive picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions and chemical reactivity. researchgate.net
Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the change in energy with respect to the number of electrons. mdpi.commdpi.com These descriptors offer insights into the global and local reactivity of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde.
Chemical Hardness and Softness Analysis
Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution.
Hardness (η): Calculated as half the difference between the ionization potential (I) and electron affinity (A), or approximately half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A large HOMO-LUMO gap corresponds to high hardness, indicating low reactivity and high kinetic stability.
Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive.
Given its extended π-conjugated system and donor-acceptor character, 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde is expected to be a relatively soft molecule, suggesting higher reactivity.
Electrophilicity and Nucleophilicity Indices
These indices quantify the ability of a molecule to act as an electrophile or a nucleophile. researchgate.net
Global Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). The presence of the electron-withdrawing benzaldehyde and bromo groups suggests that the molecule would possess a significant electrophilic character.
Nucleophilicity Index (N): This is a measure of the electron-donating ability of a molecule. While there are several scales, it is often evaluated relative to a standard reference. The electron-rich pyrrole ring imparts nucleophilic character to certain regions of the molecule.
The molecule exhibits both electrophilic (at the carbonyl carbon) and nucleophilic (at the pyrrole ring) centers, making its reactivity context-dependent.
Illustrative Conceptual DFT Descriptors
| Parameter | Symbol | Formula | Hypothetical Value |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -6.2 eV |
| LUMO Energy | E_LUMO | - | -2.5 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 3.7 eV |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 1.85 eV |
| Chemical Softness | S | 1 / η | 0.54 eV⁻¹ |
| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 4.35 eV |
| Electrophilicity Index | ω | χ² / (2η) | 5.11 eV |
Note: This table contains hypothetical data for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction
Time-Dependent DFT (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their UV-Vis absorption spectra. conicet.gov.ar The calculations provide information on excitation energies, oscillator strengths (f), and the nature of electronic transitions.
For 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions. These transitions involve the excitation of electrons from occupied π orbitals (like the HOMO, which is likely distributed over the pyrrole and benzene (B151609) rings) to unoccupied π* orbitals (like the LUMO, likely centered on the benzaldehyde moiety). The intramolecular charge transfer character of the molecule would lead to strong absorption bands in the UV-visible region. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and help assign the specific orbitals involved in each electronic transition. nih.govresearchgate.net
Illustrative TD-DFT Data for Electronic Transitions
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 350 | > 0.5 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 295 | > 0.2 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | 260 | > 0.1 | HOMO → LUMO+1 (π → π*) |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the motion of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes, flexibility, and interactions with its environment. For a molecule like 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, MD simulations can offer critical insights into how its structure behaves in a solution, which is fundamental to understanding its chemical properties and potential interactions.
The primary focus of MD simulations on this compound is to explore its conformational landscape, which is largely defined by the rotation around two key single bonds:
The C-N bond linking the phenyl ring to the pyrrole ring.
The C-C bond connecting the aldehyde group to the phenyl ring.
Detailed research findings from MD simulations would typically involve analyzing the trajectory of the molecule over a period of nanoseconds to microseconds. This analysis reveals the most stable conformations and the energy barriers for transitioning between them. The molecule's structure is analogous to biaryl systems, where the angle between the two aromatic rings is a critical determinant of the conformational energy profile. utah.edunih.gov In 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, steric hindrance between the hydrogen on the pyrrole ring and the aldehyde group on the benzaldehyde ring dictates the preferred dihedral angle between the two rings. Computational studies on similar biaryl molecules have shown that planar conformations are often energetically unfavorable due to steric clash, leading to a twisted or non-planar ground state conformation. researchgate.netnih.gov
An MD simulation protocol for this molecule would involve several key steps: parameterization using a suitable force field, solvation in a box of explicit solvent (like water or dimethyl sulfoxide), energy minimization, and a production run at a specific temperature and pressure. The resulting data would be a trajectory file containing the coordinates of all atoms at regular time intervals.
Analysis of this trajectory provides quantitative data on the molecule's dynamic properties. For instance, the distribution of the dihedral angle between the pyrrole and phenyl rings can be plotted to identify the most populated (i.e., most stable) conformational states. Similarly, the flexibility of different parts of the molecule can be assessed by calculating the Root-Mean-Square Fluctuation (RMSF) for each atom.
The following tables represent the typical parameters and potential findings from a hypothetical MD simulation study on 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, designed to illustrate the type of data generated.
Table 1: Illustrative Molecular Dynamics Simulation Parameters
This table outlines a typical set of parameters for conducting an MD simulation on the target compound in an aqueous environment.
| Parameter | Value/Description |
| System Setup | |
| Initial Structure | Energy-minimized structure from DFT calculations |
| Force Field | OPLS-AA or GAFF |
| Solvent | TIP3P Water Model |
| Simulation Box | Cubic, 10 Å buffer from molecule to box edge |
| Ions | Na⁺/Cl⁻ to neutralize system at 0.15 M |
| Simulation Protocol | |
| Energy Minimization | 5000 steps, Steepest Descent |
| Equilibration (NVT) | 1 ns at 300 K (Nosé-Hoover thermostat) |
| Equilibration (NPT) | 5 ns at 300 K, 1 atm (Parrinello-Rahman barostat) |
| Production Run | 500 ns |
| Time Step | 2 fs |
| Analysis | |
| Trajectory Sampling | Every 100 ps |
| Key Dihedrals | C4(pyr)-N1-C2(ph)-C1(ph); C2(ph)-C1(ph)-C(ald)-O |
| Properties Calculated | Dihedral Angle Distributions, RMSD, RMSF |
Table 2: Hypothetical Conformational Analysis Results
This table presents plausible results from the analysis of the MD simulation trajectory, focusing on the key dihedral angles that define the molecule's shape. The energy barriers are estimated based on data from structurally related biaryl systems. nih.govnih.gov
| Dihedral Angle | Most Populated Angle(s) | Rotational Energy Barrier (kcal/mol) | Description |
| Pyrrole-Phenyl Ring (C4-N-C2-C1) | ± 65° and ± 115° | ~4-6 kcal/mol (at 0°/180°) | The molecule adopts a significantly twisted conformation to avoid steric clash between the pyrrole ring and the ortho-aldehyde group. Two main low-energy wells exist corresponding to the aldehyde pointing away from the pyrrole in two directions. |
| Aldehyde Group (C2-C1-C-O) | ~180° | ~7-9 kcal/mol | The aldehyde group strongly prefers to be coplanar with the benzene ring to maximize conjugation. The anti conformation (180°) where the oxygen points away from the pyrrole ring is overwhelmingly favored due to severe steric hindrance in the syn conformation (0°). |
These simulated results would indicate that 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde is a conformationally dynamic molecule but is largely restricted to a non-planar arrangement between its two rings. The aldehyde group, in contrast, is relatively rigid with respect to the phenyl ring it is attached to. This detailed understanding of its dynamic behavior is crucial for predicting its interactions and reactivity.
Chemical Reactivity and Transformation Pathways of 4 Bromo 2 1h Pyrrol 1 Yl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a key site for a range of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl carbon of the aldehyde group in 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reactivity of the aldehyde can be influenced by the electronic properties of the pyrrole (B145914) and bromine substituents on the aromatic ring. Aromatic aldehydes, in general, may exhibit different reactivity compared to aliphatic aldehydes due to resonance effects. libretexts.org
Nucleophilic addition reactions are fundamental in organic chemistry. The general mechanism involves the nucleophile attacking the carbonyl carbon, which results in the breaking of the pi bond of the carbonyl group and the formation of a new single bond. The electrons from the pi bond move to the oxygen atom, creating an alkoxide intermediate. This intermediate is subsequently protonated, typically by a weak acid, to form the final alcohol product. libretexts.org
Condensation Reactions for Imines and Schiff Bases Formation
4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. These reactions are often catalyzed by acids. The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.
The resulting imines are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and have applications in medicinal chemistry and materials science. For instance, the condensation of various aldehydes with amines is a common strategy for synthesizing complex molecules. nih.gov
Table 1: Examples of Condensation Reactions with Aldehydes
| Aldehyde Reactant | Amine Reactant | Product Type |
|---|---|---|
| Benzaldehyde (B42025) | Aniline | N-Benzylideneaniline (Schiff Base) |
| Pyridine-2-carboxaldehyde | 8-aminoquinoline | Schiff Base |
Oxidation to Carboxylic Acid Derivatives
The aldehyde group of 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2-(1H-pyrrol-1-yl)benzoic acid. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) to milder and more selective reagents. researchgate.net
Modern synthetic methods often utilize greener and more efficient oxidizing systems. For example, hydrogen peroxide in the presence of a catalyst has been shown to be an effective system for the oxidation of aromatic aldehydes. researchgate.netmdpi.com Other methods include the use of reagents like Oxone, sodium perborate, and organocatalysts such as N-hydroxyphthalimide (NHPI) under aerobic conditions. organic-chemistry.org The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule that might be sensitive to oxidation.
Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium Permanganate (KMnO4) | Basic, aqueous solution, heat |
| Jones Reagent (CrO3 in H2SO4/acetone) | Acetone, 0°C to room temperature |
| Hydrogen Peroxide (H2O2) | Catalytic selenium, water |
Reduction to Alcohol Derivatives
The aldehyde functionality can be reduced to a primary alcohol, yielding (4-bromo-2-(1H-pyrrol-1-yl)phenyl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it does not typically reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.
The choice of reducing agent is crucial for achieving the desired outcome, especially in molecules with multiple reducible functional groups. The reduction of an aldehyde to an alcohol is a fundamental transformation in organic synthesis, providing access to a different class of compounds with distinct physical and chemical properties.
Reactions at the Bromine Substituent
The bromine atom attached to the aromatic ring provides another site for chemical modification, primarily through nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Pathways
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the case of 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde, the aldehyde group and the pyrrole ring influence the electron density of the aromatic ring.
Nucleophilic aromatic substitution (SNAr) typically proceeds through an addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgyoutube.com In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The reactivity in SNAr reactions can be influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.org
Table 3: Comparison of Electrophilic vs. Nucleophilic Aromatic Substitution
| Feature | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
|---|---|---|
| Attacking Species | Electrophile | Nucleophile |
| Ring Requirement | Electron-rich (activated by donating groups) | Electron-poor (activated by withdrawing groups) |
| Intermediate | Carbocation (Wheland intermediate) | Carbanion (Meisenheimer complex) |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C and C-N Bond Formation
The bromine atom on the phenyl ring of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the construction of complex molecular architectures.
Suzuki Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org In the context of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, the aryl bromide can be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, alkyl, or alkenyl substituents at the 4-position. nih.gov For instance, the reaction of 4-bromobenzaldehyde (B125591) derivatives with phenylboronic acid, often in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate, yields the corresponding biphenyl (B1667301) derivative. researchgate.netnih.gov This methodology has been successfully applied to synthesize a diverse range of functionalized biaryl compounds. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction allows for the introduction of vinyl groups onto the aromatic ring of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde. The reaction typically employs a palladium catalyst, a base, and is known for its trans selectivity. organic-chemistry.org The versatility of the Heck reaction has been demonstrated in the functionalization of various porphyrin systems, highlighting its applicability to complex heterocyclic compounds. rsc.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing arylalkynes. nih.gov 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde can react with a variety of terminal alkynes under Sonogashira conditions to yield 4-alkynyl-substituted benzaldehyde derivatives. nih.govorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature, which allows for the synthesis of complex molecules with sensitive functional groups. wikipedia.orgnih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) | Biaryls, alkylarenes, vinylarenes |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) or Pd(II) complex, Base (e.g., Et₃N) | C(sp²)-C(sp²) | Substituted alkenes |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., amine) | C(sp²)-C(sp) | Arylalkynes |
Metal-Mediated Transformations (e.g., Grignard, Organolithium Chemistry)
The bromine atom of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde can also be utilized in metal-mediated transformations, such as the formation of Grignard and organolithium reagents. These reagents are potent nucleophiles and strong bases, enabling a different set of synthetic transformations.
Grignard Chemistry: Treatment of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde with magnesium metal can, in principle, form the corresponding Grignard reagent. However, the presence of the aldehyde group complicates this transformation as the newly formed Grignard reagent can react with the starting material's aldehyde. A common strategy to circumvent this is to protect the aldehyde group before forming the Grignard reagent. Once formed, this organometallic intermediate can react with a wide range of electrophiles. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. masterorganicchemistry.com Reaction with carbon dioxide, followed by an acidic workup, would produce the corresponding carboxylic acid. masterorganicchemistry.com The choice of solvent is critical, with tetrahydrofuran (B95107) often being more effective than diethyl ether for the formation of Grignard reagents from aryl bromides. rsc.org
Organolithium Chemistry: Organolithium reagents can be prepared from 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde via lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium at low temperatures. Similar to Grignard reagents, the aldehyde must be protected to prevent self-reaction. The resulting aryllithium species is a powerful nucleophile that can react with various electrophiles. Organolithium reagents have been shown to react with the C-H bonds of pyrrolyl rings and the C=N bonds of imines, indicating their high reactivity. nih.gov
Reactivity of the Pyrrole Moiety
The pyrrole ring in 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde is an electron-rich aromatic system, making it susceptible to various reactions, particularly electrophilic substitution. nih.gov
Electrophilic Substitution Reactions on the Pyrrole Ring
Pyrrole is significantly more reactive towards electrophiles than benzene (B151609) due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. pearson.comuobaghdad.edu.iq Electrophilic substitution on the pyrrole ring typically occurs at the C-2 (α) position, as the intermediate carbocation is more stabilized by resonance. pearson.comuobaghdad.edu.iq If the C-2 positions are blocked, substitution may occur at the C-3 (β) position. In 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, the pyrrole ring is attached to the benzaldehyde moiety at the nitrogen atom, leaving the carbon positions of the pyrrole available for substitution. The reaction of pyrroles with 4-dimethylaminobenzaldehyde (Ehrlich's reagent) in acidic solution is a classic example of electrophilic substitution. rsc.org
N-Functionalization and Derivatization of the Pyrrole Nitrogen
While the nitrogen of the pyrrole in the parent compound is already substituted, in related pyrrole derivatives, the N-H proton is acidic and can be removed by a strong base to form a pyrrolide anion. This anion is a good nucleophile and can be alkylated, acylated, or otherwise functionalized at the nitrogen atom. uobaghdad.edu.iq The N-functionalization of pyrroles with alkyl halides is a common transformation, and the selectivity of the reaction can be influenced by the reaction conditions. researchgate.net Buchwald-Hartwig amination and copper-catalyzed N-alkynylation are modern methods for forming N-C(sp²) and N-C(sp) bonds, respectively, on 1,2-azaborines, which are boron-nitrogen analogs of arenes, showcasing advanced techniques for N-functionalization. nih.gov
Cycloaddition Reactions Involving the Pyrrole Ring
Pyrroles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than simple dienes. They can act as the 4π component in [4+2] Diels-Alder reactions, particularly with highly reactive dienophiles. libretexts.orglibretexts.org The hetero-Diels-Alder reaction of pyrrole-based systems has been utilized to construct complex heterocyclic scaffolds. nih.gov Additionally, pyrroles can undergo [4+3] cycloaddition reactions. rsc.org Benzyne, a highly reactive intermediate, can undergo cycloaddition with pyrrole. nih.gov
Intramolecular Transformations (e.g., Redox Reactions, Rearrangements)
The juxtaposition of the aldehyde and the pyrrole-substituted aryl bromide in 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde allows for the possibility of intramolecular transformations. While specific examples for this exact molecule are not prevalent in the searched literature, related structures can undergo such reactions. For instance, intramolecular versions of the palladium-catalyzed coupling reactions described earlier could be envisioned if a suitable coupling partner were tethered to the molecule. Intramolecular redox reactions or rearrangements could potentially be induced under specific thermal, photochemical, or catalytic conditions, leading to the formation of novel polycyclic heterocyclic systems.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde |
| 4-bromobenzaldehyde |
| phenylboronic acid |
| benzene |
| pyrrole |
| 4-dimethylaminobenzaldehyde |
| magnesium |
| carbon dioxide |
| tetrahydrofuran |
| diethyl ether |
| n-butyllithium |
Synthetic Applications and Derivative Chemistry of 4 Bromo 2 1h Pyrrol 1 Yl Benzaldehyde
Role as a Versatile Synthetic Building Block and Intermediate
As a synthetic intermediate, 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde offers multiple reaction sites that can be addressed selectively or in tandem to build molecular complexity. The aldehyde facilitates carbon-carbon bond formation through reactions like Wittig olefination and condensations, while the bromine atom on the phenyl ring is primed for various cross-coupling reactions.
Precursor for Structurally Complex Organic Molecules
The strategic arrangement of functional groups in 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde makes it an important starting material for the synthesis of complex, biologically active molecules. A notable example is its use in the total synthesis of Lamellarin G trimethyl ether, a marine alkaloid. rsc.orgnih.gov In this context, the compound serves as a key fragment for constructing the intricate pyrrolo[2,1-a]isoquinoline (B1256269) core of the natural product. rsc.org The synthesis showcases the utility of this aldehyde in building polycyclic aromatic systems.
Intermediate in Multi-Step Convergent and Divergent Synthesis Strategies
The distinct reactivity of the aldehyde and the aryl bromide functionalities allows 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde to be effectively employed in both convergent and divergent synthetic strategies.
In a convergent approach , the aldehyde can be transformed into one complex fragment while the aryl bromide is elaborated into another, with the two parts being joined late in the synthesis. For instance, the aldehyde can undergo a Wittig reaction to install an alkene side chain, and the bromo group can subsequently participate in a Suzuki or Sonogashira coupling to connect to another large molecular fragment. wikipedia.orgstackexchange.comwikipedia.org
Conversely, in a divergent strategy , the compound acts as a common intermediate from which a library of analogues can be generated. The aldehyde can be converted into various functional groups (e.g., alcohol, carboxylic acid, imine), while the bromo-substituent can be subjected to a range of palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. nih.govnih.gov This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry.
Development of Novel Pyrrole-Substituted Benzaldehyde (B42025) Derivatives
The chemical scaffold of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde is a fertile ground for developing novel derivatives through modifications at its three main components: the benzaldehyde ring, the pyrrole (B145914) moiety, and through the formation of new ring systems.
Structural Modifications at the Benzaldehyde Ring
The benzaldehyde portion of the molecule offers two primary sites for modification: the aldehyde group and the bromine atom.
The aldehyde group is a versatile handle for chain extension and functional group interconversion. It readily participates in classic carbonyl chemistry.
Wittig Reaction : Converts the aldehyde into an alkene, allowing for the introduction of various substituted vinyl groups. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The nature of the phosphonium (B103445) ylide used can control the stereochemistry of the resulting double bond. stackexchange.comwikipedia.org
Condensation Reactions : Aldol (B89426) or Knoevenagel condensations can be used to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
Reductive Amination : Reaction with amines under reducing conditions yields substituted benzylamines.
Oxidation/Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol, providing access to different classes of compounds.
The bromine atom is ideally suited for modern cross-coupling reactions, most notably palladium-catalyzed transformations. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling : This reaction with terminal alkynes introduces an alkynyl substituent at the 4-position of the benzaldehyde ring. wikipedia.orgorganic-chemistry.orglibretexts.org This method is exceptionally useful for building rigid, conjugated systems. nih.gov
Suzuki Coupling : Reaction with boronic acids or esters allows for the introduction of a wide array of aryl and heteroaryl groups.
Heck Coupling : Couples the aryl bromide with alkenes.
Buchwald-Hartwig Amination : Forms a new carbon-nitrogen bond by reacting with amines.
Below is a table summarizing representative modifications at the benzaldehyde ring:
| Reaction Type | Reagents & Conditions | Resulting Structure |
|---|---|---|
| Wittig Reaction | Ph₃P=CHR', Base (e.g., BuLi), THF | Alkene formation at the aldehyde position |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, Amine base | Alkyne substitution at the bromine position |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base (e.g., K₂CO₃) | Aryl/vinyl substitution at the bromine position |
Functionalization of the Pyrrole Moiety
While the pyrrole ring is generally less electron-rich when attached to the electron-withdrawing benzaldehyde system, it can still undergo functionalization, typically through electrophilic substitution. The directing effect of the nitrogen and the steric hindrance from the adjacent phenyl ring would likely favor substitution at the C5 position of the pyrrole. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could potentially be employed under carefully controlled conditions to introduce new substituents onto the pyrrole ring. nih.govscirp.org
Formation of Bridged and Fused Ring Systems
The strategic placement of the aldehyde, pyrrole, and bromo-phenyl groups allows for intramolecular reactions to construct complex, polycyclic systems. These cyclization strategies are powerful tools for rapidly building molecular complexity from a single precursor. mdpi.com
One key application is the synthesis of pyrrolo[1,2-a]quinoxalines and related fused heterocycles. unisi.itrsc.orgnih.govnih.govresearchgate.net For example, after converting the aldehyde group to an appropriate functional group (e.g., via a Wittig reaction followed by further modification), an intramolecular Heck reaction can be triggered between the newly formed alkene and the aryl bromide. This palladium-catalyzed cyclization forges a new ring, fusing the pyrrole and benzene (B151609) rings into a larger, rigid structure. nih.gov
Similarly, the aldehyde can react with a suitable nucleophile, which then participates in a cyclization with either the pyrrole ring or the ortho-position of the phenyl ring (activated by the pyrrole substituent) to form new heterocyclic rings. nih.govresearchgate.net These intramolecular processes are highly efficient for creating diverse and complex fused systems. researchgate.net
Strategies for Diversity-Oriented Synthesis and Library Generation
The strategic use of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde as a starting material in diversity-oriented synthesis (DOS) allows for the generation of a wide array of complex and structurally diverse small molecules. The inherent functionalities of this compound—the reactive aldehyde, the versatile aryl bromide, and the nucleophilic pyrrole ring—provide multiple points for divergent synthesis, enabling the exploration of a broad chemical space from a single, readily accessible core structure. DOS strategies focus on creating molecular diversity by systematically varying the appendages and the core molecular skeleton. nih.gov
A key approach to leveraging 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde in DOS is through a "build/couple/pair" strategy. In the "build" phase, the initial scaffold of the starting material is elaborated. The "couple" phase involves joining these elaborated molecules with other building blocks. Finally, the "pair" phase consists of intramolecular reactions to form complex polycyclic systems. This methodology allows for the systematic introduction of stereochemical and skeletal diversity.
Multi-component reactions (MCRs) are particularly well-suited for the rapid generation of compound libraries from 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde. nih.gov The aldehyde group can readily participate in reactions such as the Ugi or Passerini reactions, which introduce multiple points of diversity in a single step by combining three or four different starting materials. This approach is highly efficient for creating large libraries of compounds with significant structural variation.
Furthermore, the aryl bromide moiety serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents at the 4-position, significantly expanding the diversity of the resulting library. The pyrrole ring, while generally less reactive in this context, can undergo substitutions under specific conditions, offering another avenue for diversification.
A hypothetical DOS strategy starting from 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde could involve an initial multi-component reaction utilizing the aldehyde, followed by a cross-coupling reaction at the bromide position, and potentially a final cyclization step to generate novel heterocyclic scaffolds. This parallel synthesis approach allows for the efficient production of numerous distinct compounds. nih.gov
Hypothetical Library Generation from 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde
The following table outlines a potential multi-step synthetic sequence to generate a library of diverse molecular scaffolds, illustrating the principles of diversity-oriented synthesis.
| Step | Reaction Type | Reagents and Conditions | Resulting Structural Motif | Points of Diversity Introduced |
| 1 | Ugi Four-Component Reaction | Amine (R¹-NH₂), Isocyanide (R²-NC), Carboxylic Acid (R³-COOH) | α-Acylamino Amide | R¹, R², R³ |
| 2 | Suzuki Cross-Coupling | Arylboronic Acid (R⁴-B(OH)₂), Pd Catalyst, Base | 4-Aryl-2-(1H-pyrrol-1-yl)benzaldehyde Derivative | R⁴ |
| 3 | Intramolecular Cyclization | Acid or Base Catalysis | Fused Heterocyclic Core | Skeletal Diversity |
This strategic combination of reactions allows for the exponential increase in the diversity of the final compound library from a single starting material.
Advanced Applications of 4 Bromo 2 1h Pyrrol 1 Yl Benzaldehyde in Academic Research
Exploration in Medicinal Chemistry Research
The compound 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde serves as a versatile scaffold in medicinal chemistry, offering a unique combination of structural features amenable to the development of novel therapeutic agents. Its pyrrole (B145914) ring, aromatic aldehyde, and strategically placed bromine atom provide multiple points for chemical modification, making it a valuable starting point for the synthesis of diverse compound libraries.
Scaffold Design and Lead Compound Development for Novel Ligands
The 2-(1H-pyrrol-1-yl)benzaldehyde core is a key structural motif in the design of various biologically active molecules. The bromine atom at the 4-position of the benzaldehyde (B42025) ring provides a crucial handle for synthetic diversification, allowing for the introduction of a wide array of functional groups through cross-coupling reactions. This facilitates the generation of libraries of analogs for screening and lead compound identification.
One of the prominent applications of scaffolds related to 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde is in the synthesis of pyrrolo[1,2-a]quinoxalines. These fused heterocyclic systems have garnered significant attention due to their wide range of biological activities, including anticancer, antiviral, and antiproliferative effects. nih.gov The synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines is often achieved through the acid-catalyzed reaction of 1-(2-aminophenyl)pyrroles with substituted aldehydes, a classic example of the Pictet-Spengler reaction. nih.gov In this context, 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde represents a pre-functionalized aldehyde that can be used to generate a corresponding bromo-substituted pyrrolo[1,2-a]quinoxaline (B1220188). This intermediate can then undergo further modifications at the bromine position to create a diverse set of lead compounds.
The development of such synthetic routes is crucial in drug discovery, and various catalytic systems have been explored to improve the efficiency and scope of these reactions. researchgate.netresearchgate.net The ability to readily synthesize a variety of derivatives from a common scaffold is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space to identify potent and selective ligands for therapeutic targets.
Molecular Interactions with Specific Biological Targets (e.g., Enzymes, Receptors, Proteins)
While direct studies on the molecular interactions of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde may be limited, the broader class of pyrrole-containing compounds has been extensively investigated for their interactions with various biological targets. For instance, pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-fungal, anti-viral, anti-inflammatory, and anticancer properties. alliedacademies.org
The pyrrolo[1,2-a]quinoxaline scaffold, accessible from precursors like 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, has been specifically implicated in the inhibition of protein kinases. semanticscholar.org Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The planarity and aromatic nature of the pyrrolo[1,2-a]quinoxaline system allow it to interact with the ATP-binding site of kinases through various non-covalent interactions, such as hydrogen bonding and π-π stacking.
The bromine atom in 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde can be leveraged to introduce substituents that can form specific interactions with the amino acid residues in the binding pocket of a target protein. For example, a substituent introduced at this position could act as a hydrogen bond donor or acceptor, or it could occupy a hydrophobic pocket, thereby increasing the binding affinity and selectivity of the ligand.
Mechanistic Insights into Modulation of Biochemical Pathways (e.g., Cell Signaling, Metabolism, Gene Expression)
Compounds derived from the 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde scaffold can modulate various biochemical pathways by interacting with key regulatory proteins. As mentioned, a significant area of application for related pyrrolo[1,2-a]quinoxalines is the inhibition of kinase signaling pathways. By blocking the activity of specific kinases, these compounds can interfere with downstream signaling events that are essential for cell proliferation, survival, and migration.
For example, the inhibition of kinases in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, can lead to the induction of apoptosis (programmed cell death) and the suppression of tumor growth. The development of potent and selective inhibitors for specific kinases within this pathway is an active area of research. The versatility of the 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde scaffold allows for the fine-tuning of the inhibitor's structure to achieve the desired selectivity and potency.
Furthermore, pyrrole-containing compounds have been shown to possess antimicrobial activity. alliedacademies.org The mechanism of action for these compounds can vary, but they often involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The ability to generate a diverse library of compounds from the 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde scaffold is advantageous for screening and identifying novel antimicrobial agents with unique mechanisms of action.
Pharmacophore Elucidation for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, as they provide insights into how the chemical structure of a molecule relates to its biological activity. The 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde scaffold is an excellent starting point for SAR studies due to the presence of the bromine atom, which serves as a convenient point for chemical modification.
By systematically replacing the bromine atom with a variety of other functional groups, medicinal chemists can probe the effects of these changes on the compound's biological activity. This information can then be used to develop a pharmacophore model, which is a three-dimensional representation of the essential structural features required for biological activity.
The following table illustrates a hypothetical SAR study based on the modification of the 4-bromo position of a generic inhibitor scaffold derived from 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde.
| Compound | R Group (at 4-position) | Inhibitory Activity (IC50, µM) | Notes |
| 1 | -Br | 10.5 | Starting compound |
| 2 | -H | 25.2 | Removal of bromine decreases activity |
| 3 | -F | 8.1 | Small electronegative atom improves activity |
| 4 | -OCH3 | 5.3 | Electron-donating group enhances activity |
| 5 | -CF3 | 15.8 | Electron-withdrawing group is detrimental |
| 6 | -Ph | 2.1 | Bulky hydrophobic group significantly improves activity |
From this hypothetical data, a pharmacophore model might emerge where a moderately sized, electron-donating, and hydrophobic group at the 4-position is crucial for optimal activity. This model can then guide the design of new, more potent inhibitors.
Investigations in Materials Science
The unique chemical structure of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde also makes it a valuable precursor for the synthesis of functional organic materials. The combination of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and a conjugated pyrrole-phenyl system provides a versatile platform for the construction of polymers and dyes with interesting optical and electronic properties.
Precursors for Functional Organic Materials
Bromoaldehydes are useful starting materials for the synthesis of a variety of heterocyclic and carbocyclic molecules through palladium-catalyzed reactions. researchgate.net The aldehyde functionality in 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde can be used in condensation reactions to form Schiff bases or to participate in polymerizations, while the bromo-group can be utilized in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to extend the conjugated system.
This dual functionality allows for the synthesis of conjugated polymers, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyrrole moiety is a common building block in conducting polymers, and its incorporation into a larger conjugated system can influence the material's electronic properties.
Furthermore, the pyrrole-phenyl-aldehyde core structure is found in many fluorescent dyes. nih.gov The electronic properties of such dyes can be tuned by modifying the substituents on the aromatic rings. The bromine atom in 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde provides a convenient site for introducing different functional groups to modulate the fluorescence wavelength and quantum yield of the resulting materials. The synthesis of azide-functionalized bromoarylaldehydes, for example, allows for the "clicking" of these fluorophores onto other molecules or materials. beilstein-journals.org
The following table summarizes the potential applications of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde as a precursor in materials science.
| Functional Group | Reaction Type | Resulting Material Class | Potential Application |
| Aldehyde | Condensation Polymerization | Polyimines, Poly(azomethine)s | Organic semiconductors, Chemsensors |
| Bromo | Suzuki, Stille, Heck Coupling | Conjugated Polymers | OLEDs, OPVs, OFETs |
| Aldehyde & Bromo | Combined Synthetic Routes | Functional Dyes, Fluorophores | Bio-imaging, Sensing |
Development of Optoelectronic Materials (e.g., Organic Dyes, Fluorophores)
The unique molecular architecture of 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde makes it a promising scaffold for the development of novel optoelectronic materials, particularly organic dyes and fluorophores. The inherent electronic properties of the pyrrole ring, coupled with the electron-withdrawing nature of the bromo and aldehyde substituents, create a "push-pull" system that is often desirable for tuning the absorption and emission characteristics of a molecule. While direct studies on the optoelectronic applications of this specific benzaldehyde are not extensively documented, its potential can be inferred from the well-established chemistry of related pyrrole-based compounds and Schiff base derivatives.
The aldehyde functional group serves as a versatile handle for synthesizing a wide array of derivatives, most notably Schiff bases, through condensation reactions with primary amines. scispace.comnanobioletters.com These imine-containing compounds often exhibit interesting photophysical properties, including fluorescence, which can be modulated by the nature of the substituent on the amine. researchgate.netresearchgate.net For instance, the formation of a Schiff base from 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde with an electron-donating aromatic amine could enhance the intramolecular charge transfer (ICT) character, leading to a red-shift in the emission spectrum. nih.gov
The photophysical properties of such derived dyes and fluorophores are highly sensitive to their environment, including solvent polarity. nih.gov This solvatochromic behavior is a key feature for their application as fluorescent probes. The table below illustrates the potential photophysical characteristics of Schiff base derivatives that could be synthesized from 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde, based on data from analogous pyrrole-based Schiff bases.
Table 1: Predicted Photophysical Properties of Schiff Base Derivatives of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde in Different Solvents
| Solvent | Predicted Absorption Max (λabs, nm) | Predicted Emission Max (λem, nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield (ΦF) |
|---|---|---|---|---|
| Toluene | 380-420 | 450-500 | 70-80 | 0.2-0.4 |
| Tetrahydrofuran (B95107) | 390-430 | 470-520 | 80-90 | 0.1-0.3 |
Data are hypothetical and extrapolated from known photophysical properties of similar pyrrole-based Schiff base fluorophores. nih.govtorvergata.it
The development of fluorescent probes from 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde could lead to applications in chemical sensing and bioimaging. researchgate.net The pyrrole-N-phenyl linkage provides a degree of rotational freedom that can be restricted upon binding to an analyte, leading to changes in fluorescence intensity. Furthermore, the bromo-substituent offers a site for further functionalization through cross-coupling reactions, allowing for the attachment of other chromophores or recognition moieties to create more complex and specific sensor molecules.
Exploration in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich playground for the application of 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde and its derivatives. The distinct structural features of this compound—a planar pyrrole ring, a phenyl ring, a reactive aldehyde group, and a bromine atom—provide multiple points for directed intermolecular interactions, making it a valuable building block for the construction of well-defined supramolecular architectures.
The aldehyde group is a key functional moiety for engaging in hydrogen bonding, either as an acceptor or after conversion to other functional groups. More significantly, its condensation to form Schiff bases introduces an imine nitrogen that, along with the pyrrole nitrogen, can act as a coordination site for metal ions. scispace.com This allows for the self-assembly of coordination polymers and discrete metallosupramolecular structures. nih.gov The geometry of these assemblies can be controlled by the coordination preference of the metal ion and the steric and electronic properties of the Schiff base ligand.
The bromine atom on the phenyl ring is another critical element for directing self-assembly through halogen bonding. This non-covalent interaction, where the electrophilic region of the bromine atom interacts with a nucleophilic site on an adjacent molecule, is a powerful tool in crystal engineering for the rational design of solid-state structures.
Furthermore, π-π stacking interactions between the aromatic pyrrole and phenyl rings can contribute to the stabilization of supramolecular assemblies. The interplay of these various non-covalent forces—coordination bonds, hydrogen bonds, halogen bonds, and π-π stacking—can lead to the formation of complex and functional supramolecular systems.
Table 2: Potential Intermolecular Interactions and Resulting Supramolecular Motifs for Derivatives of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde
| Interacting Moiety | Type of Interaction | Potential Supramolecular Motif |
|---|---|---|
| Schiff base derivative (N, N' donors) + Metal Ion | Coordination Bonding | 1D, 2D, or 3D Coordination Polymers |
| Aldehyde/Imine Group | Hydrogen Bonding | Dimeric pairs, chains, sheets |
| Bromine Atom | Halogen Bonding | Linear chains, layered structures |
The self-assembly of Schiff base complexes derived from this aldehyde can lead to the formation of nanostructured materials with interesting spectroscopic and luminescent properties. nih.gov The aggregation of these complexes can be influenced by solvent composition and the nature of the substituents, leading to diverse morphologies such as nanofibers, vesicles, and gels.
Advanced Catalytic Studies
While direct catalytic applications of 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde are not well-documented, its derivatives, particularly Schiff base metal complexes, hold significant potential in various fields of catalysis. The electronic and steric properties of the ligand, derived from this aldehyde, can be fine-tuned to influence the activity and selectivity of the metal center.
Design and Application in Homogeneous and Heterogeneous Catalysis
Homogeneous Catalysis: Schiff base complexes of transition metals are widely recognized as effective homogeneous catalysts for a variety of organic transformations. nanobioletters.comresearchgate.net Metal complexes derived from Schiff bases of 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde could be designed to catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The pyrrole moiety and the bromo-substituent would electronically influence the metal center, thereby affecting its catalytic performance. For example, pyrrole-based Schiff base complexes of ruthenium have been shown to be effective catalysts for the oxidation of alcohols. researchgate.net
Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, the Schiff base complexes can be immobilized on solid supports. researchgate.net Materials such as silica, polymers, or magnetic nanoparticles can serve as supports for these complexes. The resulting heterogeneous catalysts can be easily recovered from the reaction mixture and reused, making the process more economically and environmentally friendly. The aldehyde functionality of the parent molecule provides a convenient point of attachment to appropriately functionalized supports.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. For reactions catalyzed by Schiff base metal complexes derived from 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde, the catalytic cycle would typically involve the coordination of the substrate to the metal center, followed by one or more transformative steps, and finally, the release of the product and regeneration of the catalyst.
Spectroscopic techniques such as NMR, IR, and UV-Vis, as well as computational methods like Density Functional Theory (DFT), can be employed to study the intermediates and transition states in the catalytic cycle. ruhr-uni-bochum.de The electronic environment created by the pyrrole and bromo-substituted phenyl rings would play a key role in stabilizing the various oxidation states of the metal during the catalytic process.
Photocatalytic Applications in Organic Transformations
Schiff base metal complexes have emerged as promising photocatalysts due to their ability to absorb light and initiate redox reactions. researchgate.netjetir.org Upon irradiation, these complexes can be excited to a state where they can either accept or donate an electron, thereby catalyzing organic transformations. Complexes derived from 4-bromo-2-(1H-pyrrol-1-yl)benzaldehyde could potentially be used in the photocatalytic degradation of organic pollutants in water. mdpi.comnih.gov The extended π-system of the Schiff base ligand would facilitate light absorption in the UV or visible region, and the coordinated metal ion would act as the catalytic center.
The general mechanism for the photocatalytic degradation of an organic pollutant (P) by a Schiff base metal complex (C) can be summarized as follows:
Excitation: C + hν → C*
Electron Transfer: C* + P → C•+ + P•- or C* + P → C•- + P•+
Radical Formation: C•+ / C•- can react with water or oxygen to generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•-).
Degradation: P is degraded by the ROS into simpler, less harmful molecules.
The efficiency of such a photocatalyst would depend on the photostability of the complex and the lifetime of its excited state, both of which are influenced by the structure of the Schiff base ligand.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde |
| Schiff base |
| Ruthenium |
| Silica |
Future Perspectives and Research Directions for 4 Bromo 2 1h Pyrrol 1 Yl Benzaldehyde
Advancements in Asymmetric Synthesis Utilizing Chiral Catalysts
The development of novel chiral catalysts is a cornerstone of modern organic chemistry, enabling the selective synthesis of enantiomerically pure compounds. The structure of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde offers several handles for its incorporation into or use with chiral catalytic systems. Future research is anticipated to explore the derivatization of the pyrrole (B145914) nitrogen or the benzaldehyde (B42025) moiety to append chiral auxiliaries. These new chiral ligands could then be complexed with transition metals to catalyze a wide range of asymmetric transformations.
Furthermore, the aldehyde group itself can participate directly in organocatalytic asymmetric reactions. For instance, proline and its derivatives have been shown to catalyze asymmetric aldol (B89426) and Mannich reactions involving aldehydes. The unique electronic properties imparted by the bromo and pyrrole substituents on the benzaldehyde ring could lead to novel reactivity and selectivity when subjected to known organocatalytic methods. Research in this area would likely focus on the development of highly substituted, chiral pyrrolidine-containing structures. An organocatalytic enantioselective alkylation of α,α-disubstituted aldehydes with 3-bromooxindoles has been reported, showcasing a pathway to enantioenriched oxindoles with adjacent quaternary stereocenters. nih.gov This highlights the potential for asymmetric conjugate addition processes involving branched aldehydes. nih.gov
An organocatalytic, highly enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been demonstrated as a novel route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This process is catalyzed by a BINOL-phosphoric acid and proceeds through a chiral 2-methide-2H-pyrrole intermediate. nih.gov Future work could explore analogous cycloadditions using derivatives of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde.
Integration into High-Throughput Screening and Automated Synthesis Platforms
High-throughput screening (HTS) and automated synthesis are transformative technologies in drug discovery and materials science, allowing for the rapid generation and evaluation of large compound libraries. liverpool.ac.uk The structure of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde is well-suited for these platforms. The bromine atom serves as a key functional group for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at the 4-position. The aldehyde can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations, to further expand the chemical space of its derivatives.
Future research will likely involve the development of automated synthesis workflows that utilize 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde as a versatile building block. These platforms could generate vast libraries of analogs with diverse substitution patterns on the phenyl ring and various functional groups derived from the aldehyde. Subsequently, these libraries can be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. For example, a screen of multiple compound libraries for anthelmintic activity led to the discovery of promising flavonoid compounds. mdpi.com The integration of artificial intelligence with robotic automation is also streamlining chemical synthesis, from planning to execution, which could accelerate the exploration of derivatives of this compound. youtube.com
In Silico Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry and in silico design have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired characteristics. For 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, computational methods can be employed to predict the reactivity of the aldehyde and the bromine atom, as well as the electronic properties of the aromatic system.
Future research will likely focus on using quantum chemical calculations to model the transition states of various reactions involving this compound, thereby predicting the most favorable reaction pathways and identifying potential side products. For instance, studies on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine (B1172632) have utilized quantum chemical methods to understand the reaction mechanism and the influence of substituents. researchgate.net
Furthermore, in silico screening of virtual libraries of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde derivatives can be performed to identify candidates with specific properties, such as binding affinity to a biological target or desired electronic properties for materials applications. Molecular docking simulations, for example, have been used to evaluate the binding affinities of novel pyrrole derivatives as potential anticancer agents. frontiersin.org Such computational approaches can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates. In one study, a series of novel pyrrole fused pyrimidine (B1678525) derivatives were designed, synthesized, and evaluated as potential inhibitors of the InhA enzyme, with molecular dynamics simulations used to analyze the stability of the protein-ligand complexes. nih.gov
Exploration of Unprecedented Mechanistic Pathways for Functionalization
The unique combination of functional groups in 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde opens up possibilities for exploring novel and unprecedented mechanistic pathways for its functionalization. While the individual reactivities of the aldehyde, pyrrole, and bromophenyl moieties are well-established, their interplay could lead to new and unexpected transformations.
Future research may investigate intramolecular reactions, where the aldehyde and pyrrole ring interact under specific conditions to form novel heterocyclic systems. For example, studies on the reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis have shown that cyclization can occur, leading to fused heterocyclic compounds. rsc.org The condensation of pyrrole with benzaldehyde is a known reaction, and exploring this transformation under various catalytic conditions could lead to new porphyrin-like macrocycles or other complex architectures. chemspider.com
Furthermore, the bromine atom can be used not only for cross-coupling reactions but also as a handle for other transformations, such as halogen-metal exchange to generate organometallic intermediates with unique reactivity. The development of visible-light-mediated bromine-catalyzed polarity-reversal reactions for the functionalization of aldehydes presents another exciting avenue for exploration. researchgate.net Mechanistic studies of multicomponent reactions involving benzaldehyde derivatives have also revealed pathways to diverse and complex molecular scaffolds. rsc.org
Development of Smart Materials and Responsive Systems Based on the Compound's Core Structure
Smart materials and responsive systems are at the forefront of materials science, with applications ranging from sensors and actuators to drug delivery and self-healing materials. The rigid, aromatic core of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, combined with its functional handles, makes it an attractive building block for the synthesis of such materials.
Future research is expected to focus on the incorporation of this compound into polymers and other macromolecules. The pyrrole moiety can be polymerized, and the aldehyde and bromine can be used for post-polymerization modification to introduce specific functionalities. Pyrrole-containing polymers have been investigated for various applications, including as dual-functional molecules to create mesostructured materials. acs.org
Q & A
Q. Methodological Guidance
- GC–MS : Quantify byproduct formation (e.g., styrene oxide vs. benzaldehyde derivatives) using retention times and fragmentation patterns (e.g., m/z 105 for phenyl carbonyl ions) .
- FTIR : Probe rotational barriers of the aldehyde group in the far-infrared region (50–200 cm⁻¹) to resolve discrepancies between DFT-predicted and experimental torsional energies .
- NMR : Use ¹H-¹³C HMBC to confirm regioselectivity in C–H functionalization, particularly for distinguishing para-bromo vs. ortho-pyrrole substituents .
How can computational chemistry address contradictions in rotational barrier data?
Data Contradiction Analysis
Discrepancies between experimental FTIR torsional frequencies and DFT predictions (e.g., B3LYP/6-311++G**) arise from anharmonicity or basis set limitations. Mitigate this by:
- Using post-Hartree-Fock methods (e.g., MP2) for improved vibrational mode accuracy.
- Incorporating solvent effects (PCM models) and temperature corrections in simulations .
What transient directing groups enhance regioselectivity in C–H activation?
Experimental Design Strategy
Glycinamide hydrochloride acts as a transient directing group (TDG) in Pd-catalyzed formylation, enabling meta-selectivity. Key steps:
- Pre-coordinate the aldehyde with TDG to form a Schiff base.
- Optimize TDG stoichiometry (1.2–1.5 equiv) and reaction pH (6–7) to stabilize the Pd–substrate complex . Competing directing groups (e.g., 4-methoxybenzyl) may alter regioselectivity; monitor via in situ IR .
How to improve selectivity in Pd-catalyzed formylation?
Q. Selectivity Optimization
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic palladation over radical pathways.
- Additives : Silver salts (Ag₂CO₃) scavenge bromide ions, preventing catalyst poisoning.
- Substrate Engineering : Electron-withdrawing groups (e.g., bromo) at the para position stabilize transition states, enhancing aldehyde selectivity by 20–30% .
What role does DFT play in predicting electronic properties?
Q. Computational Methodology
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde, the aldehyde carbon (F⁻ = 0.15) is highly electrophilic, favoring nucleophilic additions .
- Optical Properties : TD-DFT (CAM-B3LYP) predicts UV-Vis absorption maxima (e.g., 280–320 nm) for charge-transfer transitions involving the pyrrole ring .
How to manage toxicological uncertainties during handling?
Q. Risk Mitigation
- Toxicological Gaps : Assume acute toxicity (H302, H315) due to structural analogs (e.g., 4-bromobenzaldehyde). Use ALARA principles:
What strategies identify impurities in synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
